molecular formula C18H12AsClO B14681805 10H-Phenoxarsine, 10-(4-chlorophenyl)- CAS No. 27796-61-8

10H-Phenoxarsine, 10-(4-chlorophenyl)-

Cat. No.: B14681805
CAS No.: 27796-61-8
M. Wt: 354.7 g/mol
InChI Key: BAPOPABXRMIEAE-UHFFFAOYSA-N
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Description

10H-Phenoxarsine, 10-(4-chlorophenyl)- is an organoarsenic compound with the molecular formula C12H8AsClO This compound is characterized by the presence of a phenoxarsine core substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxarsine, 10-(4-chlorophenyl)- typically involves the reaction of phenoxarsine with 4-chlorophenyl reagents under controlled conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the phenoxarsine structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 10H-Phenoxarsine, 10-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10H-Phenoxarsine, 10-(4-chlorophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10H-Phenoxarsine, 10-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

  • 10H-Phenoxarsine, 10-chloro-
  • 10H-Phenoxarsine, 10-phenyl-
  • 10H-Phenoxarsine, 10-bromo-

Comparison: 10H-Phenoxarsine, 10-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for research .

Properties

CAS No.

27796-61-8

Molecular Formula

C18H12AsClO

Molecular Weight

354.7 g/mol

IUPAC Name

10-(4-chlorophenyl)phenoxarsinine

InChI

InChI=1S/C18H12AsClO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H

InChI Key

BAPOPABXRMIEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2C4=CC=C(C=C4)Cl

Origin of Product

United States

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